Cy5-PEG2-TCO chemical structure and properties
Cy5-PEG2-TCO chemical structure and properties
An In-depth Technical Guide to Cy5-PEG2-TCO: Structure, Properties, and Applications in Bioorthogonal Chemistry
Introduction
Cy5-PEG2-TCO is a fluorescent probe that combines the far-red emitting cyanine dye, Cy5, with a bioorthogonal reactive group, trans-cyclooctene (TCO), via a short polyethylene glycol (PEG) linker. This molecule is specifically designed for advanced bioconjugation and imaging applications. The core utility of Cy5-PEG2-TCO lies in its ability to react with tetrazine-modified molecules through an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction's high efficiency and biocompatibility make it an ideal tool for labeling and visualizing biomolecules in complex biological systems, including living cells and in vivo models.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Cy5-PEG2-TCO for researchers in drug development and life sciences.
Chemical Structure and Properties
The structure of Cy5-PEG2-TCO consists of three key components: the Cy5 fluorophore, a hydrophilic PEG2 spacer, and the TCO reactive moiety. The Cy5 core provides the far-red fluorescent signal, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. The PEG2 linker enhances solubility and minimizes non-specific binding.[7] The TCO group enables covalent attachment to tetrazine-functionalized targets.[1]
The general chemical formula for Cy5-PEG2-TCO is C47H65ClN4O5, and it has a molecular weight of approximately 801.50 g/mol .[1][8]
Physicochemical and Spectroscopic Properties
Quantitative data for Cy5-PEG2-TCO and related compounds are summarized in the table below. These properties are crucial for designing and executing labeling and imaging experiments.
| Property | Value | Source(s) |
| Molecular Weight | 801.50 g/mol | [1] |
| Molecular Formula | C47H65ClN4O5 | [8] |
| Appearance | Blue solid | [3][9] |
| Excitation Maximum (λex) | ~646-651 nm | [3][10][11] |
| Emission Maximum (λem) | ~662-670 nm | [3][10][11][12] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [11][13][14] |
| Fluorescence Quantum Yield | ~0.2 | [11][14] |
| Solubility | Soluble in DMSO, DMF | [3][9][15] |
| Purity | >95% | [8][9][16] |
| Storage Conditions | -20°C, protect from light and moisture | [8][9][16] |
Core Reaction: TCO-Tetrazine Ligation
The primary application of Cy5-PEG2-TCO revolves around its reaction with a tetrazine (Tz). This is an inverse-electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is known for its exceptional speed and selectivity.[4][6] The TCO group (dienophile) reacts with the electron-deficient tetrazine (diene) to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, and can proceed efficiently in aqueous buffers and even in living systems without the need for a catalyst.[4][5]
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Protein
This protocol outlines the basic steps for conjugating Cy5-PEG2-TCO to a protein that has been previously functionalized with a tetrazine group.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be free of primary amines like Tris.
-
Cy5-PEG2-TCO.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns or dialysis equipment for purification.
Methodology:
-
Prepare Cy5-PEG2-TCO Stock Solution: Dissolve Cy5-PEG2-TCO in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store any unused portion at -20°C, protected from light.
-
Prepare Protein Solution: Adjust the concentration of the tetrazine-modified protein to 1-5 mg/mL in PBS buffer, pH 7.4.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the Cy5-PEG2-TCO stock solution to the protein solution. The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal ratio and time may need to be determined empirically.
-
Monitor Reaction (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[4]
-
Purification: Remove the unreacted Cy5-PEG2-TCO from the labeled protein using a spin desalting column or by dialysis against PBS buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
General Protocol for Fluorescent Cell Imaging
This protocol describes how to use a Cy5-labeled antibody to image cells expressing a target antigen.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
Cy5-labeled antibody (prepared as above).
-
Phosphate-Buffered Saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if imaging intracellular targets.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI.
Methodology:
-
Cell Preparation: Wash the cultured cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with blocking buffer for 30-60 minutes.
-
Antibody Incubation: Dilute the Cy5-labeled antibody to the desired concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound antibody.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash and Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the Cy5 channel (Ex: ~640-650 nm, Em: ~660-670 nm) and the DAPI channel.
Stability and Handling
Cy5-PEG2-TCO should be stored at -20°C in a desiccated environment and protected from light.[8] The TCO moiety, being a strained alkene, has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially when not stored properly.[17] For this reason, long-term storage is not recommended, and stock solutions should ideally be used within a reasonable timeframe.[17] Studies on TCO stability have shown that some derivatives can be susceptible to degradation or isomerization, particularly in the presence of thiols or when stored neat at room temperature.[18][19] Therefore, proper storage and handling are critical to ensure the reactivity of the probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCO | BroadPharm [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. TCO-PEG5-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cy5-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy5 | BroadPharm [broadpharm.com]
- 11. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 12. glpbio.com [glpbio.com]
- 13. eurofinsgenomics.com [eurofinsgenomics.com]
- 14. Cyanine 5, SE (5436) by Tocris, Part of Bio-Techne [bio-techne.com]
- 15. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]
- 16. Cy5-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 17. Sulfo-Cy5-TCO, 2129525-69-3 | BroadPharm [broadpharm.com]
- 18. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
